Tert-butyl 4-aminoisoindoline-2-carboxylate
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Overview
Description
Tert-butyl 4-aminoisoindoline-2-carboxylate: is a chemical compound with the molecular formula C13H18N2O2 . It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in its structure. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-aminoisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl chloroformate and an amine source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of high-purity starting materials and solvents is crucial to achieve high yields and purity of the final product. The reaction is monitored using techniques such as HPLC and NMR to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-aminoisoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Nitroisoindoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4-aminoisoindoline-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of isoindoline derivatives with biological targets.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of molecules that can interact with specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable building block for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-aminoisoindoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- Tert-butyl 5-nitroisoindoline-2-carboxylate
- Tert-butyl 5-fluoroisoindoline-2-carboxylate
- Tert-butyl 5-aminoisoindoline-2-carboxylate
- Tert-butyl 5-chloroisoindoline-2-carboxylate
Comparison: Tert-butyl 4-aminoisoindoline-2-carboxylate is unique due to its specific substitution pattern on the isoindoline ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the amino group at the 4-position can influence the compound’s reactivity and its interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 4-amino-1,3-dihydroisoindole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJOFDSGLKGPGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733699 |
Source
|
Record name | tert-Butyl 4-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871013-98-8 |
Source
|
Record name | tert-Butyl 4-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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